molecular formula C23H21ClN6OS B2491597 2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 894040-85-8

2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2491597
CAS No.: 894040-85-8
M. Wt: 464.97
InChI Key: ZMEVQECVVGWGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21ClN6OS and its molecular weight is 464.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Novel Synthesis Techniques : A study by Arandkar and Vedula (2018) describes a one-pot, multicomponent synthesis method for triazolothiadiazine derivatives, including 2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. This method offers advantages like high yield, purity, and shorter reaction times, proving essential for efficient drug development processes (Arandkar & Vedula, 2018).

Anticancer Potential

  • Anticancer Activity : The same compound was also evaluated for its in vitro anticancer activity against various cancer cell lines, demonstrating significant effectiveness, particularly against renal cancer and leukemia cell lines. This highlights its potential as a lead compound in developing new anticancer therapies (Arandkar & Vedula, 2018).

Other Biological Activities

  • Antiviral and Antitumoral Properties : Research by Jilloju et al. (2021) indicates that derivatives of this compound have shown promise in both antiviral and antitumoral activities, suggesting a broader spectrum of pharmacological applications. This underscores the versatility of this compound in addressing multiple health challenges (Jilloju et al., 2021).

Enzyme Inhibition

  • Inhibitory Actions on Enzymes : Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including this compound, and evaluated their inhibitory potential on Dipeptidyl peptidase-4, a key enzyme in diabetes management. This suggests its potential utility in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Computational Studies

  • Molecular Structure Analysis : Studies involving the structural analysis, including density functional theory calculations and Hirshfeld surface analysis, have been conducted on similar compounds. Such studies are crucial for understanding the molecular interactions and stability of the compound, which are vital for its pharmaceutical applications (Sallam et al., 2021).

Mechanism of Action

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6OS/c24-18-8-6-17(7-9-18)20-10-11-21-25-26-23(30(21)27-20)32-16-22(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVQECVVGWGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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